Acid Red 85

Description

Contextual Significance of Acid Red 85 as a Representative Azo Dye in Academic Studies

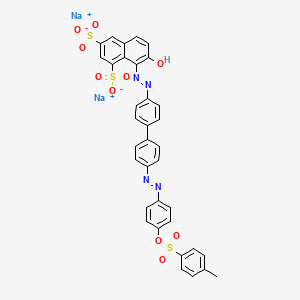

This compound, also known by its Colour Index number 22245, is a double azo dye. worlddyevariety.com Its molecular structure, characterized by the presence of one or more azo groups (-N=N-), is fundamental to its function as a colorant and also to its significance in environmental science. Azo dyes are the largest class of synthetic dyes, and this compound is often selected as a representative model compound in research due to its complex structure and its classification as a hazardous dye. epa.gov

One of the primary reasons for its extensive study is its potential to break down under reductive conditions to form carcinogenic aromatic amines, specifically benzidine. epa.gov This characteristic places this compound under regulatory scrutiny by bodies such as the European Chemicals Agency and the US Environmental Protection Agency. ontosight.ai Its use in dyeing textiles like wool, silk, and nylon, as well as in coloring plastics and for biological staining, underscores its industrial relevance. worlddyevariety.comontosight.ai The combination of its widespread application and potential environmental and health impacts makes it a critical subject for academic research. epa.govontosight.ai

Evolution of Research Perspectives on this compound in Environmental Remediation

Research into the environmental fate and remediation of this compound has evolved significantly. Initial studies often focused on identifying and quantifying the dye and its degradation products in various matrices. As awareness of the environmental persistence and potential toxicity of azo dyes grew, the research focus shifted towards developing effective methods for their removal from industrial wastewater.

Early research explored conventional wastewater treatment methods, but the recalcitrant nature of dyes like this compound often rendered these methods insufficient. This led to the investigation of more advanced techniques. A significant body of research has been dedicated to advanced oxidation processes (AOPs), which utilize highly reactive species like hydroxyl radicals to break down the complex dye molecule. mdpi.com These include processes such as ozonation, Fenton and photo-Fenton reactions, and photocatalysis using materials like titanium dioxide (TiO2). mdpi.comresearchgate.netmdpi.com

More recently, there has been a growing interest in sustainable and eco-friendly remediation techniques. This includes the use of biological methods, such as biodegradation by white-rot fungi, which can produce enzymes capable of degrading aromatic structures. iwaponline.com Another area of active research is the application of various adsorbents, including natural materials and specially prepared composites, to remove this compound from water. mdpi.comresearchgate.net The evolution of this research reflects a broader trend in environmental science towards not only effective but also sustainable and economically viable remediation solutions.

Methodological Approaches and Key Research Trajectories for this compound Investigations

The investigation of this compound and its remediation employs a diverse range of analytical and methodological approaches. The choice of method often depends on the specific research question, whether it is quantification, degradation analysis, or optimization of a treatment process.

Analytical Techniques: High-performance liquid chromatography (HPLC) is a cornerstone technique for the full qualitative and quantitative analysis of aromatic amines released from the reductive splitting of azo dyes like this compound. epa.gov Spectrophotometric methods are also utilized, often for preliminary analysis of amine content or for monitoring the decolorization of the dye during treatment processes. epa.govjfda-online.com

Remediation and Degradation Studies: Research into the degradation of this compound often involves batch experiments to assess the effectiveness of different treatment methods. acs.org These studies typically investigate the influence of various parameters such as pH, initial dye concentration, catalyst or adsorbent dosage, and reaction time. mdpi.comacs.org

Statistical and Modeling Approaches: To optimize the complex processes involved in dye degradation, researchers frequently employ statistical techniques like Response Surface Methodology (RSM). mdpi.commdpi.compjoes.com RSM allows for the modeling and optimization of experimental data by evaluating the effects of multiple variables and their interactions, leading to more efficient and effective treatment protocols. mdpi.compjoes.com

Key research trajectories continue to focus on enhancing the efficiency and sustainability of remediation technologies. This includes the development of novel catalysts and adsorbents with improved performance, the combination of different treatment methods (hybrid systems), and a deeper understanding of the degradation pathways and toxicity of intermediate products. mdpi.comresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| C.I. Name | This compound | worlddyevariety.com |

| C.I. Number | 22245 | worlddyevariety.com |

| CAS Registry Number | 3567-65-5 | worlddyevariety.com |

| Molecular Formula | C₃₅H₂₄N₄Na₂O₁₀S₃ | worlddyevariety.com |

| Molecular Weight | 802.76 g/mol | worlddyevariety.com |

| Molecular Structure | Double azo class | worlddyevariety.com |

| Appearance | Red powder | worlddyevariety.com |

| Solubility | Soluble in water (red solution), somewhat soluble in ethanol (orange solution) | worlddyevariety.com |

Propriétés

IUPAC Name |

disodium;7-hydroxy-8-[[4-[4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26N4O10S3.2Na/c1-22-2-17-30(18-3-22)52(47,48)49-29-15-13-28(14-16-29)37-36-26-9-4-23(5-10-26)24-6-11-27(12-7-24)38-39-35-32(40)19-8-25-20-31(50(41,42)43)21-33(34(25)35)51(44,45)46;;/h2-21,40H,1H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSHEAJPDAGGCC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24N4Na2O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036801 | |

| Record name | C.I. Acid Red 88, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

802.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-65-5 | |

| Record name | C.I. Acid Red 85 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-[4'-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 88, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7-hydroxy-8-[[4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 85 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37R1R4C74K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Molecular Architecture of Acid Red 85

Advanced Reaction Pathways in the Synthesis of Acid Red 85 and Related Azo Compounds

The synthesis of this compound is a multi-step process that relies on the principles of diazotization and azo coupling reactions. worlddyevariety.comunb.ca This process involves the conversion of a primary aromatic amine into a diazonium salt, which then acts as an electrophile in a coupling reaction with an activated aromatic compound. jove.comnumberanalytics.com

The manufacturing process for this compound typically begins with the double nitriding of 4-(4-aminophenyl)benzenamine. worlddyevariety.com This intermediate is then sequentially coupled with two different compounds. The first coupling partner is 7-Hydroxynaphthalene-1,3-disulfonic acid. Following this, the resulting monoazo compound is coupled with phenol. To complete the structure, the hydroxyl group of the phenol is esterified using 4-Methylbenzene-1-sulfonyl chloride. worlddyevariety.com

This synthetic route is characteristic of the production of many azo dyes, where variations in the amine and coupling components allow for the creation of a wide spectrum of colors. unb.cajove.com The reaction conditions, particularly pH and temperature, are critical. Diazotization is typically carried out at low temperatures (0–5 °C) in an acidic medium to ensure the stability of the diazonium salt. semanticscholar.orgunacademy.com The subsequent coupling reactions are pH-dependent; coupling with phenols is generally performed under alkaline conditions, while coupling with amines is optimal in a slightly acidic to neutral pH range. libretexts.orgwikipedia.org

Spectroscopic Characterization Techniques for Structural Elucidation in Research Contexts

A suite of spectroscopic techniques is essential for the structural confirmation and analysis of synthesized azo dyes like this compound. semanticscholar.orgnih.govdergipark.org.tr

UV-Vis spectroscopy is a primary tool for characterizing this compound and monitoring its synthesis. The extended conjugated system, which includes two azo (-N=N-) groups and multiple aromatic rings, is responsible for the dye's ability to absorb light in the visible spectrum, giving it its red color. jove.comwikipedia.org The formation of the azo chromophore during synthesis leads to a significant bathochromic (red) shift in the absorption spectrum. The wavelength of maximum absorbance (λmax) for this compound is approximately 505 nm. nih.gov This characteristic absorption is due to the π → π* electronic transitions within the conjugated system. nih.gov Researchers can monitor the progress of the coupling reaction by observing the growth of this visible absorption band. nih.gov

| Spectroscopic Data for this compound | |

| Technique | Observation |

| UV-Vis | λmax ≈ 505 nm nih.gov |

FTIR spectroscopy is employed to identify the specific functional groups within the this compound molecule, thereby confirming its successful synthesis. dergipark.org.trnih.gov The FTIR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrations of specific bonds. scielo.org.mx

Key vibrational bands for compounds structurally related to this compound include:

-N=N- (azo) stretch: This peak is often weak in the infrared spectrum but is a key indicator of the azo linkage. scielo.org.mx

-SO₃H (sulfonic acid) stretch: Strong and broad absorptions are characteristic of the sulfonic acid groups. scielo.org.mx

Aromatic C-H and C=C stretch: These bands confirm the presence of the multiple aromatic rings in the structure. scielo.org.mx

O-H stretch (from sulfonic acid): A broad band is typically observed for the hydroxyl group. scielo.org.mx

| Typical FTIR Data for Related Azo Dyes | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch | 3400 scielo.org.mxelsevier.es |

| Aromatic C-H Stretch | 3050 scielo.org.mxelsevier.es |

| C=C Aromatic Stretch | 1550 scielo.org.mxelsevier.es |

| N=N Azo Stretch | 1472 scielo.org.mxelsevier.es |

| S=O (Sulfonic Acid) Stretch | 1164 scielo.org.mxelsevier.es |

In ¹H NMR spectra of similar compounds, aromatic protons typically appear in the downfield region (δ 7-9 ppm). scielo.org.mx The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. In ¹³C NMR, distinct signals would be expected for the carbon atoms in the different aromatic rings and those bonded to the nitrogen and sulfur atoms. scielo.org.mxelsevier.es

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Theoretical Studies on the Electronic Structure and Reactivity of this compound

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of azo dyes. semanticscholar.orgnih.govdergipark.org.tr These studies provide insights into the relationship between a molecule's structure and its observed properties, such as color and reactivity. acs.org

DFT calculations can optimize the geometry of the this compound molecule and calculate the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgiau.ir The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the electronic transitions observed in the UV-Vis spectrum and, therefore, the color of the dye. nih.govnih.gov

For azo dyes, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is distributed across the electron-accepting regions and the azo bridge. nih.gov The π → π* transition, which gives the dye its color, corresponds to the excitation of an electron from the HOMO to the LUMO. nih.gov Theoretical models can also predict other electronic parameters like ionization potential and electron affinity, which help to understand the dye's stability and interaction with other materials. frontiersin.org

Advanced Degradation and Remediation Methodologies for Acid Red 85

Photocatalytic Degradation Systems for Acid Red 85

Photocatalysis utilizes semiconductor materials to generate highly reactive species upon light irradiation, which in turn degrade organic contaminants. This section explores the application of various nanomaterial-based systems for the photocatalytic degradation of this compound, delving into their performance and the fundamental mechanisms governing their efficacy.

Development and Performance of Nanomaterial-Based Photocatalysts for this compound

The efficiency of photocatalytic degradation is heavily dependent on the properties of the photocatalyst, such as surface area, crystallinity, and light absorption capabilities. acs.org Nanomaterials are particularly well-suited for this application due to their high surface-area-to-volume ratio, which provides more active sites for catalysis. acs.org

Several metal oxide nanostructures have been investigated for their photocatalytic activity against azo dyes like this compound.

Titanium Dioxide (TiO₂): TiO₂ is a widely studied photocatalyst due to its high chemical stability, non-toxicity, and cost-effectiveness. researchgate.netjwent.net However, its large band gap (around 3.2 eV for the anatase phase) limits its activation to the UV portion of the solar spectrum. mdpi.comnih.gov Studies on similar acid dyes, such as Acid Red 88 and Acid Red 18, demonstrate the potential of TiO₂. For instance, a UV-C/TiO₂ suspension system achieved up to 99.6% degradation of Acid Red 88 under optimized conditions. mdpi.com The performance of TiO₂ can be enhanced by compositing it with other materials, as seen with Fe₃O₄@TiO₂ which showed significantly improved degradation rates for Acid Red 73 compared to pure TiO₂. mdpi.com

Bismuth Ferrite (BiFeO₃): Bismuth ferrite (BFO) has garnered attention as a visible-light-active photocatalyst owing to its narrow band gap (2.1–2.7 eV). nih.govsci-hub.se This property allows it to utilize a larger portion of the solar spectrum. sci-hub.se Furthermore, its magnetic nature facilitates easy separation and recovery of the catalyst after treatment. sci-hub.setandfonline.com Research has demonstrated the effectiveness of BiFeO₃ nanoparticles in degrading this compound, with performance being significantly enhanced through doping. tandfonline.comresearchgate.net

Iron Oxide (Fe₃O₄): Magnetic iron oxide nanoparticles (Fe₃O₄) have been explored primarily as part of composite materials to facilitate catalyst recovery. mdpi.commdpi.com While not as photocatalytically active as TiO₂ or BiFeO₃ on their own for this purpose, they play a crucial role in developing reusable catalytic systems. For example, a cellulose-based hydrogel coated with Fe₃O₄ nanoparticles served as an effective Fenton-like catalyst for the degradation of Acid Red 73. nih.gov In other systems, Fe₃O₄ nanoparticles have been used to degrade Acid Red 88, achieving 100% decolorization, albeit over a longer timeframe compared to some photocatalytic systems. researchgate.net

To overcome the limitations of single-component photocatalysts, such as rapid electron-hole recombination and limited light absorption, researchers have developed composite and doped materials. nih.govnih.gov

Doped Photocatalysts: Doping involves introducing impurity ions into the crystal lattice of a semiconductor to alter its electronic and optical properties. researchgate.net This can narrow the band gap and create defect sites that trap charge carriers, thus inhibiting recombination. rsc.org For the degradation of this compound, doping BiFeO₃ with metals like cobalt (Co), zinc (Zn), and manganese (Mn) has proven highly effective. Cobalt-doped BiFeO₃ nanoparticles achieved a 93.79% degradation of this compound in 2 hours. researchgate.net Similarly, 7.5% zinc-doped BiFeO₃ resulted in 92% degradation in the same timeframe. researchgate.net Manganese-doping also enhanced the degradation efficiency of BiFeO₃ by increasing the rate constant significantly. tandfonline.com

Composite Photocatalysts: Composites involve combining two or more materials to leverage their synergistic properties. nih.gov A common strategy is to couple a wide-band-gap semiconductor like TiO₂ with a material that enhances its performance. A composite of TiO₂ with activated carbon (AC) was synthesized for the degradation of an acid red dye, where the high surface area of AC improved the adsorption of dye molecules. researchgate.net Similarly, a Fe₃O₄@TiO₂ composite was developed to degrade Acid Red 73. This composite not only had a reduced band gap (2.5 eV) compared to pure TiO₂ (2.9 eV) but also allowed for magnetic recovery. mdpi.com The degradation rate for the composite was 93.56% in 24 minutes, far exceeding the 74.47% achieved by TiO₂ alone. mdpi.com

| Photocatalyst | Target Dye | Degradation Efficiency (%) | Time | Key Findings |

|---|---|---|---|---|

| BiFe₀.₉₂₅Co₀.₀₇₅O₃ | This compound | 93.79% | 2 hours | Cobalt doping enhanced photocatalytic activity under visible light. researchgate.net |

| BiFe₀.₉₂₅Zn₀.₀₇₅O₃ | This compound | 92% | 2 hours | Zinc doping improved charge separation and catalytic effect. researchgate.net |

| Mn-doped BiFeO₃ | This compound | - (Rate constant increased from 2.6x10⁻² to 6.84x10⁻² min⁻¹) | - | Manganese doping decreased the band gap and improved degradation efficiency. tandfonline.com |

| Fe₃O₄@TiO₂ | Acid Red 73 | 93.56% | 24 minutes | Composite showed a lower band gap and higher efficiency than pure TiO₂. mdpi.com |

| TiO₂ Suspension (UV-C) | Acid Red 88 | 99.6% | 90 minutes | Demonstrated nearly complete degradation under optimized conditions. mdpi.com |

| TiO₂/Y-Zeolite | Acid Red 18 | 96.3% | 125 minutes | Zeolite support enhanced the performance of TiO₂ nanoparticles. jwent.netjwent.net |

Metal Oxide Nanostructures (e.g., TiO2, BiFeO3, Fe3O4)

Mechanistic Investigations of Photocatalytic Pathways for this compound Decolorization

Understanding the underlying mechanisms of photocatalysis is crucial for designing more efficient catalysts. The process begins with the absorption of photons with energy equal to or greater than the semiconductor's band gap, leading to the generation of electron-hole pairs. mdpi.com

Once at the surface, the charge carriers react with adsorbed molecules, primarily water and oxygen, to produce highly reactive oxygen species (ROS). mdpi.com

Holes (h⁺) in the valence band are powerful oxidants that can react with water (H₂O) or hydroxide ions (OH⁻) to generate hydroxyl radicals (•OH). mdpi.com These radicals are extremely reactive and non-selective, enabling them to break down the complex structure of this compound.

Electrons (e⁻) in the conduction band reduce molecular oxygen (O₂) to form superoxide anion radicals (O₂•⁻). mdpi.com These can further react to produce other ROS, contributing to the degradation process. mdpi.com

The efficient separation of e⁻ and h⁺ is therefore a key factor. Doping and creating composite heterostructures are effective strategies to suppress recombination by trapping electrons and prolonging the lifetime of the charge carriers. nih.govtandfonline.comresearchgate.net Photocurrent and photoluminescence studies are often used to confirm that modifications to a photocatalyst have resulted in more efficient charge separation. tandfonline.comresearchgate.net

The band gap of a semiconductor determines the minimum photon energy required to initiate photocatalysis. researchgate.net Band gap engineering refers to the modification of a semiconductor's electronic structure to optimize its light absorption and redox potential for a specific application. nih.govberkeley.edu

For wide-band-gap semiconductors like TiO₂, which are primarily active under UV light, band gap engineering aims to narrow the band gap to enable activation by visible light, which constitutes a much larger portion of the solar spectrum. acs.orgresearchgate.net This is often achieved by doping or creating heterojunctions. researchgate.net For example, creating a composite of Fe₃O₄ with TiO₂ for the degradation of Acid Red 73 successfully lowered the band gap from 2.9 eV to 2.5 eV, enhancing its efficiency. mdpi.com

In the case of narrow-band-gap semiconductors like BiFeO₃, band gap engineering can fine-tune its properties. Doping BiFeO₃ with zinc was shown to modify the band gap energy into a range of 2.138 to 2.2 eV, which effectively controlled the reaction pathway for this compound degradation. researchgate.net Similarly, doping with manganese decreased the band gap of BiFeO₃ from 2.2 eV to 1.97 eV, leading to improved performance under visible light. tandfonline.com By tailoring the band gap, it is possible to enhance light absorption, improve charge separation, and optimize the redox potential of the charge carriers for efficient degradation of target pollutants like this compound. nih.govacs.org

Role of Charge Separation and Radical Species Generation

Optimization of Photocatalytic Reaction Parameters for this compound Removal

The efficiency of photocatalytic degradation of azo dyes like this compound is not absolute but is influenced by a variety of operational parameters. Optimizing these factors is crucial for maximizing removal efficiency, understanding reaction mechanisms, and enabling the potential scale-up of the technology for industrial wastewater treatment. Key parameters that govern the process include the pH of the solution, reaction temperature, catalyst loading, initial dye concentration, and the characteristics of the light source.

Effects of pH and Temperature on Reaction Kinetics

The pH of the aqueous solution is a critical parameter in the photocatalytic degradation of dyes as it influences the surface charge of the photocatalyst, the ionization state of the dye molecule, and the formation of hydroxyl radicals. scispace.comacs.org For anionic dyes such as this compound, the pH dictates the electrostatic interaction between the dye and the catalyst surface. Typically, semiconductor catalysts like Titanium dioxide (TiO₂) and Zinc oxide (ZnO) have a point of zero charge (pHpzc) at which their surface is neutral. mdpi.comjwent.net At a pH below the pHpzc, the catalyst surface becomes positively charged, leading to a strong electrostatic attraction with the negatively charged anionic dye molecules. jwent.net This enhances the adsorption of the dye onto the catalyst surface, which is often a prerequisite for efficient degradation. mdpi.comnih.gov

Research on dyes structurally similar to this compound demonstrates that the optimal pH for degradation is often in the acidic to neutral range. For instance, studies on Acid Red 18 and Acid Red 87 found optimal degradation at pH values of 6.5 and 6.0, respectively. scispace.comjwent.net Another study on Acid Red 18 reported the most effective degradation under more acidic conditions at pH 3.0. preprints.org Conversely, research on Acid Red 88 identified an optimal pH of 8.0, suggesting that while acidic conditions are often favorable, the specific catalyst and dye structure can alter the optimal environment. jetir.org

| Dye | Catalyst | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|

| Acid Red 18 | TiO₂/Zeolite | 6.5 | Not Specified | jwent.net |

| Acid Red 18 | Magnetite (Fe₃O₄) | 3.0 | 25 - 60 | preprints.org |

| Acid Red 73 | ZnO | 7.0 | Room Temperature | |

| Acid Red 87 | ZnO | 6.0 | Not Specified | scispace.com |

| Acid Red 88 | TiO₂-Hydrogel | 5.3 | 24 | analchemres.org |

| Acid Red 88 | CeFeO₃ | 8.0 | Not Specified | jetir.org |

Catalyst Dosage and Initial Dye Concentration Relationships

The relationship between the catalyst dosage and the initial dye concentration is pivotal for optimizing the photocatalytic process. The concentration of the photocatalyst directly affects the number of available active sites for dye adsorption and subsequent degradation. scispace.com Initially, increasing the catalyst dosage leads to a higher degradation rate because more active sites are available to generate hydroxyl radicals and interact with dye molecules. scispace.com

The initial dye concentration is another crucial factor. At low concentrations, the degradation rate is often high because there are sufficient active sites on the catalyst for the relatively few dye molecules. As the initial dye concentration increases, the degradation efficiency tends to decrease. mdpi.com This is because a fixed catalyst dosage has a limited number of active sites. At higher dye concentrations, these sites become saturated, and the competition for these sites among the greater number of dye molecules intensifies. mdpi.com Furthermore, a higher concentration of dye molecules in the solution can absorb a significant fraction of the incident light, reducing the light available to activate the photocatalyst.

| Dye | Catalyst | Optimal Catalyst Dosage | Initial Dye Concentration Studied | Key Finding | Reference |

|---|---|---|---|---|---|

| This compound | BiFe₀.₉₂₅Zn₀.₀₇₅O₃ | Not specified | Not specified | Degradation reached 92% after 2 hours. | researchgate.net |

| Acid Red 18 | Magnetite (Fe₃O₄) | 1.4 g/L | 60 mg/L | At 200 mg/L, degradation was limited to 62.3%, showing concentration impact. | preprints.org |

| Acid Red 87 | ZnO | 300 mg/100 mL | 50 ppm | Dosage above optimum caused a screening effect, reducing efficiency. | scispace.com |

| Acid Red 88 | CeFeO₃ | 0.06 g/100 mL | 3x10⁻⁵ M | Established as optimal conditions for degradation. | jetir.org |

| Acid Orange 7 | Copper(II) Coordination Polymer | 10 mg / 10 mL | 15 - 60 mg/L | Efficiency decreased at concentrations above 30 mg/L due to saturation of active sites. | mdpi.com |

Impact of Radiation Intensity and Wavelength

The intensity and wavelength of the light source are fundamental parameters that drive the photocatalytic reaction. The process is initiated when a photon with energy equal to or greater than the bandgap of the semiconductor catalyst is absorbed, creating an electron-hole pair. uva.nl

The radiation intensity directly influences the rate of electron-hole pair generation. At low to moderate light intensities, the degradation rate typically increases linearly with intensity. uva.nl This is because a higher flux of photons results in the generation of more charge carriers and, consequently, more reactive oxygen species like hydroxyl radicals. However, at very high intensities, the degradation rate may become independent of the light intensity and reach a plateau. uva.nl This occurs when other factors, such as the saturation of active sites on the catalyst surface or limitations in mass transfer of dye molecules to the surface, become the rate-determining steps. uva.nl For instance, a study on Acid Red 87 using different power mercury lamps (125 W and 250 W) showed that the higher intensity lamp resulted in a faster degradation rate. scispace.com

The wavelength of the radiation is equally critical. For photocatalysis to occur, the energy of the incident photons must be sufficient to excite electrons across the catalyst's bandgap. uva.nl For widely used catalysts like TiO₂ (bandgap ~3.2 eV) and ZnO (bandgap ~3.37 eV), this requires ultraviolet (UV) radiation, typically at wavelengths below 380-400 nm. Research on the degradation of Acid Red 73 and Acid Red 18 has effectively utilized UV lamps with specific wavelengths, such as 365 nm or broad UV-A sources. preprints.org While UV light is effective, there is growing research into modifying catalysts to be active under visible light to better utilize solar energy. The effectiveness of the photodegradation process is therefore intrinsically linked to the overlap between the emission spectrum of the light source and the absorption spectrum of the photocatalyst. uva.nl

Kinetic Modeling of this compound Photocatalytic Decolorization

To quantify the rate of the photocatalytic degradation of this compound and to gain insight into the reaction mechanism, kinetic modeling is employed. The data from decolorization experiments are often fitted to various kinetic models to determine reaction rate constants and to understand how different parameters influence the reaction speed.

Pseudo-First-Order Kinetic Models

The photocatalytic degradation of many organic dyes, including this compound, at low initial concentrations is frequently described by the pseudo-first-order kinetic model. researchgate.netiitm.ac.in This model assumes that the rate of reaction is directly proportional to the concentration of the dye. The integrated form of the pseudo-first-order rate equation is expressed as:

ln(C₀/C) = k_app * t

Where:

C₀ is the initial concentration of this compound.

C is the concentration of this compound at time t .

k_app is the apparent pseudo-first-order rate constant (typically in min⁻¹).

A linear plot of ln(C₀/C) versus time (t) with a high correlation coefficient (R²) indicates that the reaction follows this model. Studies have consistently shown that the degradation of this compound and structurally related dyes like Acid Red 88 and Acid Red 73 conforms well to pseudo-first-order kinetics. researchgate.netunlv.edu For example, research on Acid Red 88 degradation in a UV-C/TiO₂ system determined a pseudo-first-order rate constant (k₁) of 0.059 min⁻¹. mdpi.comunlv.edu Similarly, the degradation of this compound using BiFe₀.₉₂₅Zn₀.₀₇₅O₃ nanoparticles was also found to follow pseudo-first-order kinetics. researchgate.net

| Dye | Catalyst System | Apparent Rate Constant (k_app) | Reference |

|---|---|---|---|

| This compound | BiFe₀.₉₂₅Zn₀.₀₇₅O₃ | Not specified | researchgate.net |

| Acid Red 88 | UV-C/TiO₂ | 0.059 min⁻¹ | mdpi.comunlv.edu |

| Acid Red 73 | UV/ZnO | Follows model at low concentrations | |

| Acid Red 18 | Photo-Fenton (Fe₃O₄) | Follows model | preprints.org |

Adsorption-Reaction Mechanism Models

The general rate expression according to the L-H model is:

Rate = (k_r * K_ads * C) / (1 + K_ads * C)

Where:

k_r is the intrinsic reaction rate constant.

K_ads is the adsorption equilibrium constant of the dye on the catalyst surface.

C is the concentration of the dye.

At very low dye concentrations, the term K_adsC in the denominator becomes negligible compared to 1. In this case, the L-H equation simplifies to a first-order expression: Rate ≈ k_r * K_ads * C, which is consistent with the pseudo-first-order model observed experimentally. mdpi.com

Biological Degradation Processes for this compound

Biological degradation processes offer an environmentally friendly and cost-effective alternative for the treatment of textile effluents containing dyes like this compound. researchgate.nettandfonline.com These methods utilize the metabolic potential of various microorganisms, including bacteria and fungi, to break down the complex dye molecules into simpler, less toxic compounds. mdpi.comnih.gov

Microbial Decolorization and Mineralization Pathways for this compound

Microbial decolorization is the primary step in the biological treatment of dye-laden wastewater. It involves the breakdown of the chromophoric group of the dye molecule, leading to a loss of color. This is often followed by mineralization, the complete degradation of the dye into inorganic compounds like carbon dioxide and water. mdpi.commdpi.com The process can occur under both anaerobic and aerobic conditions, with anaerobic conditions generally favoring the initial cleavage of the azo bond. mdpi.commdpi.com

Several bacterial strains have demonstrated the ability to decolorize and degrade azo dyes, including Acid Red. Bacillus megaterium and Acinetobacter radioresistens are two such examples that have been studied for their bioremediation potential. researchgate.nettandfonline.com

Acinetobacter radioresistens : This bacterium has been shown to effectively decolorize Acid Red. researchgate.netomicsonline.org Studies have reported decolorization rates of up to 86% for a 400 mg/L concentration of Acid Red dye. tandfonline.com The degradation process is attributed to the reductive cleavage of the azo bond by the enzyme azoreductase. researchgate.netomicsonline.org The optimal conditions for decolorization by A. radioresistens are often found to be at a neutral pH and moderate temperatures. omicsonline.org

Bacillus megaterium : This bacterial species has also been identified as a potent degrader of azo dyes. For instance, Bacillus megaterium KY848339.1, isolated from textile wastewater, was capable of removing 91% of Acid Red 337 (a type of Acid Red dye) at a concentration of 500 mg/L within 24 hours under optimized conditions (pH 7, 30°C, and 10% w/v inoculum size). tandfonline.com The degradation pathway involves the cleavage of the azo bond, leading to the formation of smaller aliphatic compounds and eventually carbon dioxide. tandfonline.com

Interactive Table: Decolorization Efficiency of Bacterial Strains for Acid Red Dyes

| Bacterial Strain | Dye Type | Initial Concentration (mg/L) | Decolorization Efficiency (%) | Reference |

| Acinetobacter radioresistens | Acid Red | 400 | 86 | tandfonline.com |

| Bacillus megaterium KY848339.1 | Acid Red 337 | 500 | 91 | tandfonline.com |

| Acinetobacter radioresistens C8 | Acid Red 37 | 500 | 87.2 | omicsonline.org |

Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of synthetic dyes due to their powerful and non-specific extracellular ligninolytic enzyme systems. nih.govmedcraveonline.comresearchgate.net These fungi can decolorize dyes through biosorption, bioaccumulation, and biodegradation. nih.gov

White-rot fungi like Phanerochaete chrysosporium and Trametes versicolor have been extensively studied for their dye-degrading capabilities. medcraveonline.comasm.org They secrete enzymes such as laccases and peroxidases that can oxidize and break down the complex aromatic structures of dyes. mdpi.commedcraveonline.com For instance, Trametes versicolor KCTC 16781 has been shown to completely decolorize Acid Red 114. jmb.or.kr The degradation mechanism often involves the action of these extracellular enzymes, which work to break down the dye molecules into less complex and often less toxic substances. nih.govmedcraveonline.com Fungal degradation is influenced by factors such as pH, temperature, dye concentration, and the presence of additional carbon and nitrogen sources. nih.gov

Bacterial Strains in Azo Dye Bioremediation (e.g., Bacillus megaterium, Acinetobacter radioresistens)

Enzyme-Mediated Biodegradation of this compound

The enzymatic degradation of azo dyes like this compound is a key mechanism in microbial remediation. Specific enzymes produced by microorganisms catalyze the breakdown of the dye's chemical structure. nih.govmdpi.com

Azoreductases are the primary enzymes responsible for the initial step in the biodegradation of azo dyes. researchgate.netmdpi.com They catalyze the reductive cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the color of these dyes. researchgate.netmdpi.com This cleavage results in the formation of colorless aromatic amines, which may then be further degraded by other enzymes. mdpi.commdpi.com

The activity of azoreductase is often dependent on the presence of reducing equivalents like NADH or NADPH. mdpi.comomicsonline.org For example, the azoreductase from Acinetobacter radioresistens has been purified and shown to catalyze the degradation of Acid Red 37 in the presence of NADH. omicsonline.org The optimal pH for this enzyme's activity was found to be 7. omicsonline.org

Laccases are multi-copper oxidases that have a broad substrate specificity, enabling them to oxidize a wide variety of phenolic and non-phenolic compounds, including synthetic dyes. researchgate.netcsic.es These enzymes are commonly produced by white-rot fungi and some bacteria. nih.govnih.gov

Laccase-mediated decolorization involves the oxidation of the dye molecule. nih.gov The efficiency of this process can be influenced by factors such as pH, temperature, and the presence of redox mediators. nih.gov For instance, the laccase from Paraconiothyrium variabile has been shown to decolorize various azo dyes, with maximum activity typically observed at an acidic pH. nih.gov In some cases, the addition of a mediator like hydroxybenzotriazole (HBT) can enhance the decolorization of dyes that are otherwise resistant to direct laccase oxidation. csic.esnih.gov

Interactive Table: Research Findings on Enzyme-Mediated Degradation

| Enzyme | Source Organism | Substrate Dye | Key Finding | Reference |

| Azoreductase | Acinetobacter radioresistens | Acid Red 37 | Catalyzes reductive cleavage of the azo bond in the presence of NADH. | omicsonline.org |

| Laccase | Trametes versicolor KCTC 16781 | Acid Red 114 | Complete decolorization achieved, with laccase being one of the key enzymes involved. | jmb.or.kr |

| Laccase | Paraconiothyrium variabile | Acid Orange 67 (Azo Dye) | Achieved up to 65.3% decolorization within 1 hour. | nih.gov |

Immobilized Enzyme Systems for Continuous Flow Bioreactors

Current scientific literature lacks specific studies on the application of immobilized enzyme systems within continuous flow bioreactors for the degradation of this compound. While this technology is utilized for other textile dyes, dedicated research on its efficacy and operational parameters for this compound has not been identified.

Bio-Immobilization Techniques for Enhanced Bioremediation of this compound

The use of immobilization techniques to enhance the bioremediation of dyes is a well-established field. However, specific applications and detailed research findings for this compound are not extensively documented.

Biochar-Based Composites as Fungal Carriers

There is a lack of specific research investigating the use of biochar-based composites as fungal carriers for the targeted bioremediation of this compound. This innovative approach, which combines the adsorptive properties of biochar with the enzymatic degradation capabilities of fungi, has yet to be specifically applied and documented for this compound in peer-reviewed literature.

Alginate-Based Immobilization Matrices

Alginate is a widely used and biocompatible natural polymer for cell immobilization in bioremediation. unesp.br A study involving the yeast Saccharomyces cerevisiae immobilized in calcium alginate mentioned this compound as one of the dyes of interest for removal. omicsonline.org However, detailed experimental data, degradation efficiencies, and specific outcomes for this compound were not provided in the accessible abstract. This indicates a potential area for future research but offers no concrete findings at present.

Optimization of Bioremediation Efficiency for this compound

Effects of Environmental Parameters (pH, Temperature)

While the influence of pH and temperature on the bioremediation of other acid dyes has been studied, specific research detailing the optimal pH and temperature for the degradation of this compound by microbial or enzymatic systems is not available in the current body of scientific literature. General findings for other azo dyes suggest that neutral to slightly alkaline pH and mesophilic temperatures often favor bacterial decolorization, but these conditions cannot be directly extrapolated to this compound without specific experimental validation. rjpbcs.com

Influence of Initial Dye Concentration and Inoculum Size

The initial concentration of a dye can significantly impact its biodegradation, often exhibiting an inhibitory effect at higher concentrations. A study on the decolorization of several azo dyes, including this compound, by Bacillus species noted that the efficiency of dye decolorization decreased as the initial dye concentration increased. researchgate.net This suggests a potential toxicity of this compound to the microorganisms at higher levels. However, detailed kinetic data and the specific impact of varying inoculum sizes on the bioremediation of this compound have not been reported.

A study on the photocatalytic degradation of this compound also investigated the effect of the initial dye concentration, providing some insight into its degradation kinetics under different conditions. worldscientific.comresearchgate.net

Table 1: Effect of Initial Dye Concentration on Decolorization of Various Dyes by Bacillus sp. VIT SSG5

| Dye | Initial Concentration (ppm) | Decolorization Efficiency |

| Direct Red 28 | 100 | High |

| Direct Blue 1 | 100 | High |

| Direct Green 6 | 100 | High |

| This compound | 100 | Lower than other dyes |

This table is illustrative of the general findings in the cited study and highlights the comparative difficulty in degrading this compound. Specific percentage values were not provided in the source. researchgate.net

It is important to note that this compound is recognized as a benzidine-based dye, which can be reductively cleaved to form the carcinogenic aromatic amine, benzidine. rjpbcs.comufpe.br This toxicological profile underscores the importance of developing effective and complete remediation strategies.

Adsorption-Based Removal Strategies for this compound

Adsorption is a widely employed physicochemical process for the removal of dyes from wastewater due to its operational simplicity and cost-effectiveness. The method involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of this process is largely dependent on the properties of the adsorbent material.

Research into dye removal has focused on developing novel, low-cost, and highly efficient adsorbent materials. These materials are often derived from biological sources, industrial by-products, or engineered at the nanoscale to possess specific surface properties. While specific research on this compound is limited for some novel materials, studies on similar acid dyes illustrate the potential of these strategies.

Biosorption utilizes naturally occurring, non-living biological materials to bind and concentrate pollutants from aqueous solutions. Aquatic ferns of the Azolla genus have been identified as promising biosorbents due to their high surface area and the presence of various functional groups on their cell walls.

Table 1: Illustrative Adsorption Capacity of Azolla Species for a Similar Dye (Acid Red 88)

| Biosorbent | Dye | Optimal pH | Maximum Adsorption Capacity (q_max) | Reference |

| Azolla filiculoides | Acid Red 88 | 7.0 | 109.0 mg/g |

Note: This data is for Acid Red 88 and is presented to illustrate the potential of the biosorbent.

Magnetic adsorbent systems represent an innovative approach to water treatment, combining the high adsorption capacity of nanomaterials with the ease of magnetic separation. These systems typically consist of a magnetic core, such as magnetite (Fe₃O₄) nanoparticles, coated with a functional layer that has a high affinity for the target pollutant.

Ionic liquids (ILs) are salts that are liquid at low temperatures and can be used to modify the surface of Fe₃O₄ nanoparticles. The IL coating can enhance the adsorption of anionic dyes like this compound through electrostatic interactions and anion exchange mechanisms. After the adsorption process, the nanoparticles can be quickly and efficiently removed from the water using an external magnetic field.

Specific research detailing the use of Fe₃O₄ nanoparticles functionalized with ionic liquids for the removal of this compound has not been prominently featured in available studies. However, this technology has been successfully applied to other anionic dyes. For example, IL-modified Fe₃O₄ nanoparticles have demonstrated high removal efficiency (over 98%) for dyes like Reactive Orange 122. ijert.org The process is typically rapid, with both adsorption and desorption occurring quickly. ijert.org

Bio-carbon, particularly in its activated form (activated carbon), is a highly effective adsorbent renowned for its vast surface area, porous structure, and versatile surface chemistry. researchgate.net It can be produced from a wide range of low-cost agricultural or biomass waste, making it a sustainable option for wastewater treatment. Activated carbon is generally effective for adsorbing various dye types, including acid dyes. researchgate.net

While studies focusing exclusively on bio-carbon for this compound adsorption are limited, research on other acid dyes demonstrates its high potential. For instance, studies on the removal of Acid Red 2 using various bio-adsorbents derived from mustard cakes and sugarcane bagasse ash showed that these materials have significant adsorption capacities. cdc.gov Similarly, magnetized bio-carbon produced from peanut shells was found to be highly effective for removing Acid Fuchsin dye, with the adsorption process being well-described by the Freundlich isotherm and pseudo-second-order kinetics. A study involving the adsorption of scarlet red dye using multiwall carbon nanotubes reported a removal of 98%, with the kinetics following a Langmuir model. researcher.life

To design and optimize an adsorption system, it is crucial to understand the equilibrium and kinetics of the process. Adsorption isotherms describe the relationship between the amount of dye adsorbed on the adsorbent and the concentration of the dye remaining in the solution at equilibrium. Kinetic models are used to determine the rate at which the adsorption occurs.

A study investigating the adsorption of various acid azo dyes on silk found that the saturated adsorption amount of this compound was approximately 18% larger than that of other leveling dyes. This suggests that in addition to the primary ionic linkages, non-polar van der Waals forces play a significant role in the adsorption of this compound.

The Langmuir and Freundlich models are the most commonly used isotherms to analyze equilibrium data in dye adsorption studies.

The Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. Once a site is occupied by a dye molecule, no further adsorption can take place at that site.

The Freundlich Isotherm: This empirical model is applied to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It describes reversible, non-ideal, and multilayer adsorption.

There is a lack of specific Langmuir and Freundlich isotherm data for the adsorption of this compound on the novel adsorbents discussed. However, data from studies on other acid dyes can illustrate how these models are applied. For example, in a comparative study on the removal of Acid Red 27 using four different chitosan morphologies, the adsorption behavior was found to be a good fit with the Langmuir isotherm model, indicating monolayer adsorption. researcher.life Conversely, the removal of C.I. Acid Red 2 using various modified biosorbents was better described by the Freundlich adsorption isotherm. cdc.gov

Table 2: Illustrative Comparison of Langmuir and Freundlich Models for Acid Dye Adsorption (Acid Red 27 on Chitosan Hydrogel)

| Isotherm Model | Parameters | Value | Correlation Coefficient (R²) | Reference |

| Langmuir | q_max (mg/g) | 2732.2 | > 0.99 | researcher.life |

| K_L (L/mg) | - | |||

| Freundlich | K_F ((mg/g)(L/mg)¹/ⁿ) | - | < Langmuir R² | researcher.life |

| n | - |

Note: This data is for Acid Red 27 on a specific adsorbent and serves as an illustrative example of isotherm model application.

Adsorption Isotherms and Kinetic Models for this compound

Pseudo-Second-Order Kinetic Analysis

The kinetics of this compound adsorption are frequently analyzed using the pseudo-second-order kinetic model. This model assumes that the rate-limiting step is chemical sorption or chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The linearized form of the pseudo-second-order equation is often used to determine the rate parameters from experimental data. bioline.org.brresearchgate.net

Studies on similar acid dyes have consistently shown that the pseudo-second-order model provides an excellent fit to the experimental data, as indicated by high correlation coefficient (R²) values, often exceeding 0.99. bioline.org.brmdpi.comscirp.org For instance, in the adsorption of C.I. Acid Red 97 onto walnut shells, the calculated equilibrium adsorption capacity (q_e) from the pseudo-second-order model was very close to the experimentally determined value, confirming the model's applicability. bioline.org.br The agreement between the calculated and experimental q_e values suggests that the adsorption process is likely dominated by chemisorption. academicjournals.org The rate constant of the pseudo-second-order model (k₂) and the equilibrium adsorption capacity (q_e) are key parameters derived from the slope and intercept of the plotted kinetic data. academicjournals.org

The following table presents typical kinetic parameters obtained from a pseudo-second-order analysis for the adsorption of an acid dye.

Table 1: Pseudo-Second-Order Kinetic Parameters for Acid Dye Adsorption

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Experimental q_e | 2.882 | mg/g | The amount of dye adsorbed per unit mass of adsorbent at equilibrium. |

| Calculated q_e | 2.907 | mg/g | The theoretical equilibrium adsorption capacity predicted by the model. |

| k_2 | 0.256 | g/mg·min | The rate constant of the pseudo-second-order adsorption. |

Data adapted from a study on Acid Red 97 adsorption. bioline.org.br

Mechanisms of Adsorptive Interactions with this compound

The mechanism of adsorptive interaction between this compound and various adsorbents is a complex process influenced by several factors, primarily the surface chemistry of the adsorbent and the pH of the solution. The interaction is often governed by electrostatic forces. This compound is an anionic dye, meaning it carries a negative charge in aqueous solutions. The surface charge of the adsorbent, which is pH-dependent, plays a crucial role. semanticscholar.orgdeswater.com

At pH values below the adsorbent's point of zero charge (pHpzc), the adsorbent surface becomes positively charged. deswater.com This positive charge promotes the electrostatic attraction of the anionic dye molecules, leading to enhanced adsorption. semanticscholar.org Conversely, at pH values above the pHpzc, the adsorbent surface becomes negatively charged, resulting in electrostatic repulsion and a decrease in dye removal efficiency. deswater.com The initial rapid adsorption is often attributed to this strong electrostatic attraction, which is then followed by a slower diffusion process into the adsorbent's pores. bioline.org.br

Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium between the dye adsorbed on the material and the dye remaining in solution. scispace.comscielo.br The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. scielo.br The successful application of the Langmuir model to the adsorption data of similar acid dyes suggests that the process can be characterized by monolayer coverage, where the dye molecules form a single layer on the adsorbent surface. researchgate.netresearchgate.net The nature of the adsorption can be further elucidated by thermodynamic parameters, where a negative enthalpy change (ΔH°) indicates an exothermic process. bioline.org.br

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are highly effective methods for the degradation of refractory organic pollutants like this compound. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex dye molecules into simpler, less harmful compounds. mdpi.com

Fenton and Photo-Fenton Systems for this compound Decolorization

Fenton and photo-Fenton processes are among the most widely studied AOPs for treating dye-containing wastewater. tsijournals.com The classical Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) to produce hydroxyl radicals. nih.gov The photo-Fenton process enhances this reaction through the use of UV or visible light, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and generating additional hydroxyl radicals. tsijournals.comresearchgate.net These processes have demonstrated high efficiency in decolorizing and mineralizing azo dyes. tsijournals.comresearchgate.net

Homogeneous and Heterogeneous Fenton Reactions

The Fenton process can be applied in two main configurations: homogeneous and heterogeneous.

Homogeneous Fenton: In this system, the iron catalyst (typically FeSO₄) is dissolved in the aqueous solution. tsijournals.com It is known for its high reaction rates and efficiency in degrading organic pollutants. mdpi.comresearchgate.net However, it has drawbacks, including a narrow effective pH range (typically 2.5-3.0), the production of a significant amount of iron hydroxide sludge, and the difficulty in recovering the catalyst from the treated water. researchgate.netijcce.ac.ir

A comparative study on textile wastewater treatment showed that the heterogeneous photo-Fenton process achieved higher COD (62%) and dye removal (85%) efficiencies compared to the homogeneous process (47% and 82%, respectively) under optimized conditions. researchgate.net

Optimization of Reagent Concentrations and Conditions

The efficiency of the Fenton and photo-Fenton processes is highly dependent on several operational parameters, including pH, hydrogen peroxide concentration, and ferrous ion concentration.

pH: The pH of the solution is a critical factor. The optimal pH for the homogeneous Fenton reaction is typically in the acidic range of 2.5 to 3.5. nih.govdeswater.com At higher pH values, iron precipitates as ferric hydroxide, reducing the availability of the catalyst and decomposing H₂O₂ into oxygen and water instead of hydroxyl radicals. researchgate.netresearchgate.net

Hydrogen Peroxide (H₂O₂) Concentration: The concentration of H₂O₂ directly influences the amount of hydroxyl radicals generated. An optimal concentration exists, beyond which excess H₂O₂ can act as a scavenger of hydroxyl radicals, reducing the degradation efficiency.

Ferrous Ion (Fe²⁺) Concentration: The Fe²⁺ concentration is also crucial as it catalyzes the decomposition of H₂O₂. Similar to H₂O₂, an excess of Fe²⁺ can lead to scavenging of hydroxyl radicals.

Response surface methodology (RSM) is often employed to optimize these parameters. For the degradation of an acid dye, one study identified the optimal conditions as a H₂O₂ dosage of 3.56 mmol/L, a Fe²⁺ dosage of 0.35 mmol/L, and a pH of 2.63, which resulted in a color removal rate of 96.8%. deswater.com Another study on the simultaneous degradation of two dyes found optimal conditions to be [Fe²⁺] = 143.88 mg/L, [H₂O₂] = 126.89 mg/L, and pH = 3.71. nih.gov

Table 2: Optimized Conditions for Fenton Degradation of Acid Dyes

| Parameter | Optimal Value (Study 1) | Optimal Value (Study 2) |

|---|---|---|

| pH | 2.63 | 3.71 |

| H₂O₂ Concentration | 3.56 mmol/L | 126.89 mg/L |

| Fe²⁺ Concentration | 0.35 mmol/L | 143.88 mg/L |

Data adapted from studies on Acid Red B and a binary dye solution including Acid Red 14. nih.govdeswater.com

Ozonation-Based Methodologies for this compound Effluents

Ozonation is another powerful AOP used for the treatment of dye effluents. Ozone (O₃) is a strong oxidizing agent that can directly react with the chromophoric groups of dye molecules, particularly the C=C and N=N double bonds, leading to rapid decolorization. cotton.orgjuniperpublishers.com The reaction of ozone with pollutants can occur through direct molecular ozone attack (favored in acidic conditions) or via indirect reaction with hydroxyl radicals generated from ozone decomposition in water (favored in alkaline conditions). juniperpublishers.com

Laboratory tests have confirmed that ozonation is a highly effective process for decolorizing wastewaters containing acid dyes. cotton.org For instance, at an ozone dosage of 7.81 mg/L·min, 85% color removal of an Acid Red dye was achieved in approximately 9 minutes. cotton.org Ozonation can be combined with other processes, such as UV irradiation (UV/O₃) or hydrodynamic cavitation, to enhance the degradation efficiency by promoting the generation of hydroxyl radicals. nih.govaku.edu.tr Studies have shown that a combination of hydrodynamic cavitation and ozone can lead to 100% decolorization of an acid dye within 30 minutes. nih.gov However, while highly effective for color removal, ozonation may not always lead to complete mineralization of the organic content. researchgate.net

Hybrid and Combined Treatment Systems for Comprehensive this compound Remediation

To achieve comprehensive and efficient remediation of this compound, researchers have increasingly focused on hybrid and combined treatment systems. These approaches integrate two or more different degradation techniques, either simultaneously or sequentially, to leverage the strengths of each method and overcome the limitations of individual processes. By combining physical, chemical, and biological treatments, these systems can achieve higher degradation efficiencies, complete mineralization of the dye, and effective removal of recalcitrant intermediates.

The primary rationale for using hybrid systems is the synergistic effect that often results from the combination of different technologies. For instance, an initial treatment with a physical method like adsorption can concentrate the dye, making a subsequent chemical oxidation process more efficient. Similarly, advanced oxidation processes (AOPs) can break down the complex and large molecule of this compound into smaller, more biodegradable fragments, which can then be completely mineralized by a subsequent biological treatment step.

Commonly explored hybrid systems for azo dye remediation include the coupling of:

Adsorption and Photocatalysis: Where the adsorbent concentrates the dye molecules on the surface of a photocatalyst, enhancing the degradation rate.

Advanced Oxidation and Biological Treatment: AOPs like ozonation or Fenton's reagent are used as a pre-treatment to enhance the biodegradability of the dye effluent before it enters a biological reactor. europa.eu

Photocatalysis and Coagulation: Combining these methods can improve the removal of both the dye and the photocatalyst particles from the treated water.

Research Findings on Hybrid Photocatalytic Systems

Hybrid photocatalytic systems have demonstrated significant efficacy in degrading this compound. One study focused on the use of mesoporous titanium dioxide-silicon dioxide (TiO2–SiO2) monoliths as a photocatalyst material. researchgate.net The research found that a 7:3 molar ratio of TiO2 to SiO2 created a well-ordered, cage-like monolithic structure with a high surface area and pore volume, which facilitated faster and more efficient degradation of the dye. researchgate.net This hybrid material combines the photocatalytic activity of TiO2 with the high surface area and adsorptive properties of SiO2, leading to enhanced performance. researchgate.net

Another area of extensive research involves the use of doped bismuth ferrite (BiFeO3) nanoparticles. BiFeO3 is a multiferroic material that can absorb visible light, making it a promising photocatalyst. researchgate.netresearchgate.net Its efficiency in degrading this compound has been significantly improved by doping with various metal ions. These studies reveal that doping can alter the bandgap energy, morphology, and magnetic properties of the nanoparticles, leading to more efficient charge separation and enhanced photocatalytic activity under visible light. researchgate.net

For example, studies on zinc-doped BiFeO3 showed that a 7.5% zinc concentration (BiFe0.925Zn0.075O3) achieved 92% degradation of this compound after two hours of light exposure. researchgate.net Similarly, cobalt-doped BiFeO3 with a 7.5% concentration resulted in a 93.79% degradation in the same timeframe. researchgate.net Research on manganese-doped BiFeO3 and nickel-substituted BiFeO3 also reported high degradation efficiencies, demonstrating the potential of these engineered nanomaterials in environmental remediation. researchgate.netacs.orgsrmist.edu.in The degradation process in these systems typically follows pseudo-first-order kinetics. researchgate.net

Table 1: Performance of Hybrid Photocatalytic Systems in this compound Degradation

| Hybrid System/Catalyst | Key Findings | Degradation Efficiency (%) | Reaction Time (hours) | Light Source | Reference |

|---|---|---|---|---|---|

| Mesoporous TiO₂–SiO₂ Monoliths | A 7:3 molar ratio of TiO₂ to SiO₂ provided a high surface area and pore volume, facilitating efficient degradation. | Not specified | Not specified | UV Lamp | researchgate.net |

| Zinc-Doped BiFeO₃ Nanoparticles (7.5% Zn) | Followed pseudo-first-order kinetics; doping engineered the bandgap for better performance. | 92 | 2 | Visible Light | researchgate.net |

| Cobalt-Doped BiFeO₃ Nanoparticles (7.5% Co) | Enhanced photocatalytic behavior due to efficient charge separation validated by photoluminescence studies. | 93.79 | 2 | Visible Light | researchgate.net |

| Nickel-Substituted BiFeO₃ Nanoparticles | Demonstrated effective degradation of Acid Red-85 under visible light. | Not specified | Not specified | Visible Light | acs.orgsrmist.edu.in |

| Manganese-Doped BiFeO₃ Nanoparticles | The crystallite size decreased with an increase in Mn²⁺ concentration, optimizing the energy bandgap for visible light degradation. | Not specified | Not specified | Visible Light | researchgate.net |

Combined Advanced Oxidation and Biological Treatment

The combination of advanced oxidation processes (AOPs) with biological treatment is a powerful strategy for the complete mineralization of refractory pollutants like this compound. europa.eu Azo dyes are often resistant to aerobic biodegradation. researchgate.net While anaerobic biological treatment can cleave the azo bond (–N=N–), it can lead to the formation of potentially toxic and carcinogenic aromatic amines. researchgate.net

AOPs, such as ozonation or treatment with Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), can be used as a pre-treatment step. mst.dkresearchgate.net These processes generate highly reactive hydroxyl radicals (•OH) that attack the complex dye molecule, breaking it down into smaller, less toxic, and more biodegradable organic intermediates like organic acids. researchgate.netepa.gov

For instance, ozonation has been shown to be effective in degrading azo dyes. mst.dkepa.gov The process can decrease the pH of the wastewater as organic acids are formed from the oxidation of carbon-carbon double bonds. epa.gov Following this chemical oxidation pre-treatment, the resulting effluent can be more readily treated by conventional biological wastewater treatment systems, which mineralize the simpler organic compounds into carbon dioxide and water. europa.euresearchgate.net This sequential approach ensures both the removal of color and the reduction of chemical oxygen demand (COD) and total organic carbon (TOC), leading to a more comprehensive and environmentally safe treatment. europa.eu

Table 2: Conceptual Framework for Combined AOP-Biological Treatment of this compound

| Treatment Stage | Process | Objective | Expected Outcome |

|---|---|---|---|

| 1 (Pre-treatment) | Advanced Oxidation Process (e.g., Ozonation, Fenton's Reagent) | Break down the complex structure of this compound; Cleave the azo bond. | Decolorization; Formation of smaller, biodegradable organic intermediates (e.g., organic acids). researchgate.netepa.gov |

| 2 (Main Treatment) | Biological Treatment (Aerobic) | Mineralize the organic intermediates produced during the AOP stage. | Reduction in COD and TOC; Conversion of intermediates to CO₂, H₂O, and mineral salts. europa.eu |

Characterization of Degradation Products and Elucidation of Reaction Pathways of Acid Red 85

Identification of Primary and Secondary Metabolites/Degradants of Acid Red 85

The degradation of this compound, a benzidine-based diazo dye, primarily proceeds through the cleavage of its azo linkages. industrialchemicals.gov.aunih.gov This initial step breaks the complex molecule into smaller, more manageable aromatic amines. The principal and most studied degradation product of this compound is benzidine, a known carcinogen. industrialchemicals.gov.aueuropa.eusid.ir

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful analytical tools for separating and identifying dye degradation products in complex matrices. researchgate.net While comprehensive studies detailing a full profile of this compound metabolites are scarce in the reviewed literature, analytical methods have been developed to quantify the primary cleavage product.

Specifically, High-Performance Liquid Chromatography (HPLC) methods have been utilized to analyze the amount of benzidine released from this compound under reductive conditions. researchgate.netcolab.ws These techniques are essential for monitoring the breakdown of the parent dye and the formation of this key metabolite, which is critical for toxicological assessment. researchgate.net The use of LC-MS/MS is recommended for higher specificity in identifying transient intermediates that may form during the degradation process.

Table 1: Primary Identified Degradation Product of this compound

| Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Detection Method |

|---|

This table is generated based on information indicating that this compound is a benzidine-based dye and that methods exist to detect its cleavage.

Spectroscopic analysis is vital for characterizing the structural changes that occur during dye degradation. For the parent compound, this compound, UV-Visible (UV-Vis) spectroscopy is used to monitor the decolorization process by observing the decrease in absorbance in the visible region, which corresponds to the destruction of the chromophoric azo groups. ias.ac.in

While detailed spectroscopic data for a wide range of this compound intermediates are not available in the surveyed literature, the primary product, benzidine, is well-characterized. The focus of analysis is often on the disappearance of the dye's signature peaks and the emergence of new signals corresponding to the aromatic amine products. The elucidation of complete degradation pathways often involves a combination of techniques, including Fourier-Transform Infrared Spectroscopy (FTIR) to identify changes in functional groups and Nuclear Magnetic Resonance (NMR) for detailed structural determination of key intermediates. However, specific studies applying these comprehensive techniques to the full range of this compound degradants were not identified.

Chromatographic-Mass Spectrometric Techniques (LC-MS) for Product Profiling

Proposed Degradation Pathways of this compound under Various Remediation Conditions

The degradation of this compound can be initiated under various conditions, including biological treatment (biodegradation) by microorganisms and advanced oxidation processes. omicsonline.orgresearchgate.net The common feature of these pathways is the initial attack on the azo structure.

The most significant step in the degradation of this compound is the reductive cleavage of its two azo bonds. This process can be mediated by enzymes such as azoreductases produced by various microorganisms, particularly under anaerobic or anoxic conditions. nih.goveuropa.eu This enzymatic reaction breaks the –N=N– linkages, leading to the release of benzidine and other substituted aromatic amines derived from the original coupling components of the dye. omicsonline.orgindustrialchemicals.gov.ausid.ir

The general mechanism for a benzidine-based diazo dye like this compound involves the following steps:

First Azo Bond Cleavage: One of the azo bonds is reduced, splitting the large dye molecule.

Second Azo Bond Cleavage: The second azo bond in the remaining fragment is cleaved, releasing the central benzidine moiety.

Following this initial breakdown into aromatic amines, further degradation can occur, especially under aerobic conditions. This subsequent stage can involve the enzymatic opening of the aromatic rings of benzidine and other amine intermediates. This is a critical step in detoxification, as it destroys the stable and often toxic aromatic structure. However, specific studies detailing the ring-opening mechanisms for the degradation products of this compound were not found.

The ultimate goal of wastewater treatment is the complete mineralization of organic pollutants into harmless inorganic substances. ias.ac.inresearchgate.net After the initial cleavage of azo bonds and subsequent aromatic ring opening of the amine intermediates, the resulting structures are typically less complex aliphatic compounds. tandfonline.com

These short-chain organic acids and other aliphatic molecules can then serve as substrates for a wider range of microorganisms. Through central metabolic pathways, these compounds are ideally broken down completely into carbon dioxide (CO₂), water (H₂O), and inorganic ions such as ammonium (NH₄⁺) and sulfate (SO₄²⁻) from the sulfonate groups present on the original dye molecule. tandfonline.com While this mineralization pathway is the expected outcome in efficient biodegradation and advanced oxidation processes, specific research tracking the complete mineralization of this compound and identifying the full suite of aliphatic intermediates was not present in the reviewed sources.

Analytical Methodologies in Acid Red 85 Research

Spectrophotometric Techniques for Quantification of Acid Red 85 in Solution

Spectrophotometry is a fundamental technique for the quantification of this compound in solutions. This method is based on the principle that the dye absorbs light at a specific wavelength.

UV-Visible spectrophotometry is commonly employed to determine the concentration of this compound. The analysis involves measuring the absorbance of a solution containing the dye at its wavelength of maximum absorbance (λmax). For instance, in studies investigating the degradation of similar acid dyes, the decrease in the intensity of the main visible band is monitored to calculate the decolorization efficiency. mdpi.com The concentration of the dye is directly proportional to the absorbance, following the Beer-Lambert law. This technique is valued for its simplicity, speed, and cost-effectiveness.

In some applications, spectrophotometric methods are enhanced through chemical reactions that produce colored complexes. For example, a method for determining vitamin C content involves oxidizing ascorbic acid and then coupling it with 2,4-dinitrophenylhydrazine to form a red-colored complex, which is then measured spectrophotometrically at 530 nm. typeset.io While not directly applied to this compound, this principle of forming a colored derivative can be adapted for the quantification of various substances.

The following table summarizes the application of spectrophotometric techniques in dye analysis:

| Analytical Technique | Application | Principle | Reference |

| UV-Visible Spectrophotometry | Quantification of dye concentration | Measurement of light absorbance at λmax | mdpi.com |

| Colorimetric Analysis | Quantification after chemical reaction | Formation of a colored complex with a specific reagent | typeset.io |

Chromatographic Separations for Complex Mixture Analysis in Degradation Studies

Chromatographic techniques are indispensable for the separation and identification of the various compounds formed during the degradation of this compound. These methods are essential for understanding the breakdown pathways and the nature of the resulting metabolites.

High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing the degradation products of azo dyes. doi.orgresearchgate.net In degradation studies of similar dyes, HPLC coupled with a UV-Visible or Diode Array Detector (DAD) is used to separate the parent dye from its breakdown products. doi.orgmdpi.com The resulting chromatograms show distinct peaks for each compound, allowing for their identification and quantification. For example, in the analysis of Acid Red 88 degradation, HPLC was used to identify the formation of intermediates like naphthalen-2-ol and sodium naphthalene-1-sulfonate. researchgate.net